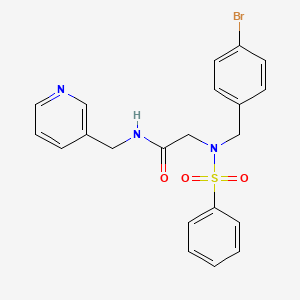![molecular formula C22H21BrN2O4S B3484168 N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3484168.png)
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
Descripción general
Descripción
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, also known as BMS-986165, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.
Mecanismo De Acción
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide acts by selectively inhibiting the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that lead to the production of cytokines. By blocking JAK activity, N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide reduces the production of cytokines such as IL-23 and IL-17, which are known to play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the levels of pro-inflammatory cytokines, a decrease in the infiltration of immune cells into affected tissues, and a reduction in tissue damage. N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide also appears to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of autoimmune diseases. However, there are also some limitations to its use in lab experiments. For example, N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide may not be suitable for use in certain cell types or animal models, and its efficacy may be influenced by factors such as disease severity and duration.
Direcciones Futuras
There are several potential future directions for research on N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another potential direction is the evaluation of N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide in combination with other drugs, such as biologics or other small molecule inhibitors, to enhance its efficacy. Finally, further clinical trials are needed to evaluate the safety and efficacy of N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide in patients with autoimmune diseases.
Aplicaciones Científicas De Investigación
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied in preclinical models of autoimmune diseases, where it has demonstrated potent anti-inflammatory activity. This compound has been shown to inhibit the production of cytokines such as interleukin-23 (IL-23) and interleukin-17 (IL-17), which are key mediators of inflammation in autoimmune diseases. N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has also been shown to reduce the infiltration of immune cells into affected tissues, further reducing inflammation and tissue damage.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-25(30(27,28)21-13-7-18(23)8-14-21)15-22(26)24-19-9-11-20(12-10-19)29-16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISDGKGDCLEITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)-1-naphthyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3484086.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole](/img/structure/B3484094.png)
![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3484106.png)
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B3484108.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3484117.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3484132.png)
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3484136.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3484139.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B3484174.png)

![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3484192.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B3484204.png)